molecular formula C17H24N+ B11712396 Isoquinolinium, 2-octyl- CAS No. 46906-63-2

Isoquinolinium, 2-octyl-

Cat. No.: B11712396
CAS No.: 46906-63-2
M. Wt: 242.38 g/mol
InChI Key: NILAICYBMURYBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolinium salts typically involves the reaction of isoquinoline with alkyl halides under basic conditions. For example, 2-octyl-isoquinolinium can be synthesized by reacting isoquinoline with 2-octyl bromide in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired isoquinolinium salt.

Industrial Production Methods

Industrial production of isoquinolinium salts often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Mechanism of Action

The mechanism of action of isoquinolinium, 2-octyl- involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

IUPAC Name

2-octylisoquinolin-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N/c1-2-3-4-5-6-9-13-18-14-12-16-10-7-8-11-17(16)15-18/h7-8,10-12,14-15H,2-6,9,13H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILAICYBMURYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328728
Record name Isoquinolinium, 2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46906-63-2
Record name Isoquinolinium, 2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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